molecular formula C17H13N9O2 B387719 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-PHENYL-N'-[(E)-(PYRIDIN-4-YL)METHYLIDENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE

1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-PHENYL-N'-[(E)-(PYRIDIN-4-YL)METHYLIDENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE

Cat. No.: B387719
M. Wt: 375.3g/mol
InChI Key: NMWSFHOBJVDICZ-KEBDBYFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-N’-(4-pyridinylmethylene)-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an oxadiazole ring, a triazole ring, and a pyridine moiety

Preparation Methods

The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-N’-(4-pyridinylmethylene)-1H-1,2,3-triazole-4-carbohydrazide typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Synthesis of the triazole ring:

    Coupling with the pyridine moiety: The final step involves the condensation of the triazole derivative with a pyridine-containing aldehyde or ketone to form the desired compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-N’-(4-pyridinylmethylene)-1H-1,2,3-triazole-4-carbohydrazide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-N’-(4-pyridinylmethylene)-1H-1,2,3-triazole-4-carbohydrazide has a wide range of scientific research applications, including:

    Medicinal Chemistry: This compound has potential as a pharmacophore in the design of new drugs, particularly due to its ability to interact with various biological targets.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Research: The compound can be used as a probe or reagent in biochemical assays to study enzyme activity, protein interactions, and other biological processes.

    Industrial Applications: It may find use in the synthesis of specialty chemicals, agrochemicals, or other industrial products.

Mechanism of Action

The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-N’-(4-pyridinylmethylene)-1H-1,2,3-triazole-4-carbohydrazide involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-N’-(4-pyridinylmethylene)-1H-1,2,3-triazole-4-carbohydrazide can be compared with other similar compounds, such as:

    1-(4-amino-1,2,5-oxadiazol-3-yl)-4-methyl-N’-(3-nitrobenzylidene)-1H-1,2,3-triazole-5-carbohydrazide: This compound has a similar core structure but differs in the substituents attached to the triazole and oxadiazole rings.

    2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N’-[(E)-4-pyridinylmethylene]acetohydrazide: This compound features a benzimidazole ring instead of a phenyl ring, leading to different chemical and biological properties.

Properties

Molecular Formula

C17H13N9O2

Molecular Weight

375.3g/mol

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-N-[(E)-pyridin-4-ylmethylideneamino]triazole-4-carboxamide

InChI

InChI=1S/C17H13N9O2/c18-15-16(24-28-23-15)26-14(12-4-2-1-3-5-12)13(21-25-26)17(27)22-20-10-11-6-8-19-9-7-11/h1-10H,(H2,18,23)(H,22,27)/b20-10+

InChI Key

NMWSFHOBJVDICZ-KEBDBYFISA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=C(N=NN2C3=NON=C3N)C(=O)N/N=C/C4=CC=NC=C4

SMILES

C1=CC=C(C=C1)C2=C(N=NN2C3=NON=C3N)C(=O)NN=CC4=CC=NC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=NN2C3=NON=C3N)C(=O)NN=CC4=CC=NC=C4

Origin of Product

United States

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